molecular formula C24H27N3O5 B12179216 1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12179216
M. Wt: 437.5 g/mol
InChI Key: WIJZLEJLGXTQDT-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an indole moiety, and multiple methoxy groups.

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide involves several steps, including the formation of the pyrrolidine ring and the attachment of the indole and methoxy groups. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the indole moiety through a series of condensation reactions. The methoxy groups are then added using methylation reactions under specific conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Condensation: The indole moiety can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2,4-dimethoxyphenyl)-1-hexanone: This compound shares the dimethoxyphenyl group but differs in the rest of its structure.

    (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one: This compound has a similar methoxyphenyl group but a different overall structure and properties.

    1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound contains a methoxyphenyl group and an indole-like structure but differs in its specific functional groups and applications.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)indol-4-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H27N3O5/c1-30-12-11-26-10-9-18-19(5-4-6-20(18)26)25-24(29)16-13-23(28)27(15-16)21-8-7-17(31-2)14-22(21)32-3/h4-10,14,16H,11-13,15H2,1-3H3,(H,25,29)

InChI Key

WIJZLEJLGXTQDT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CC(=O)N(C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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